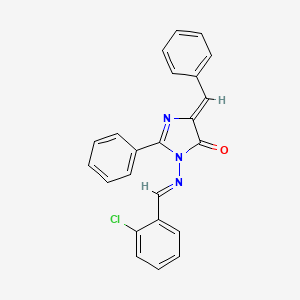![molecular formula C45H29N2O5+ B12777156 31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone CAS No. 83721-61-3](/img/structure/B12777156.png)
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “31-oxo-9-aza-31-azoniadodecacyclo[3310202,3005,2907,2708,24010,23011,20013,18032,46036,41043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced technologies.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity.
Biology
In biology, these compounds may be investigated for their potential biological activity, including interactions with enzymes and other biomolecules.
Medicine
In medicine, complex organic compounds are often explored for their potential therapeutic applications, such as drug development.
Industry
In industry, these compounds may be used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other complex organic molecules with similar structural features.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of atoms and functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
83721-61-3 |
|---|---|
Molekularformel |
C45H29N2O5+ |
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone |
InChI |
InChI=1S/C45H28N2O5/c48-35-18-32-25-10-9-22-17-33-28(45(51)37(22)42(25)46-41(32)31-16-21-6-2-1-5-20(21)15-30(31)35)13-12-26-24-11-14-29-40-38(24)34(47(52)43(26)33)19-36(49)39(40)23-7-3-4-8-27(23)44(29)50/h1-18,22-23,27,30,37,39-40,43H,19H2/p+1 |
InChI-Schlüssel |
HNCYCMGYLQXYFB-UHFFFAOYSA-O |
Kanonische SMILES |
C1C(=O)C2C3C=CC=CC3C(=O)C4=CC=C5C6=CC=C7C(=CC8C=CC9=C(C8C7=O)NC3=C7C=C8C=CC=CC8=CC7C(=O)C=C93)C6[N+](=O)C1=C5C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


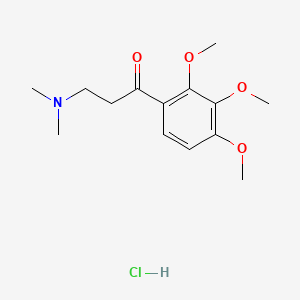
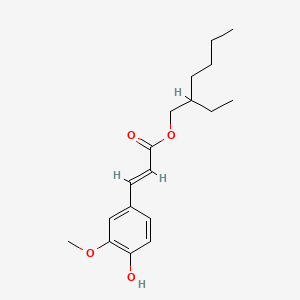
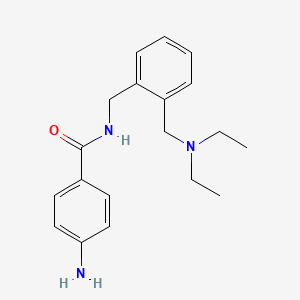
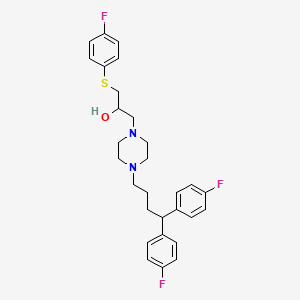
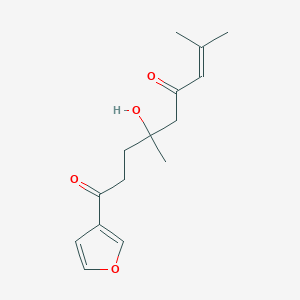

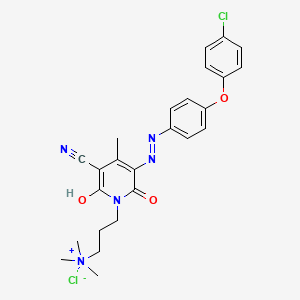
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

